

# An In-depth Technical Guide to 2,15-Hexadecanedione: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name: 2,15-Hexadecanedione

Cat. No.: B093339

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## Abstract

This technical guide provides a comprehensive overview of **2,15-hexadecanedione**, a long-chain aliphatic diketone of significant interest in synthetic organic chemistry. The document delineates the molecule's structural and physicochemical properties, grounded in its formal IUPAC nomenclature. The core of this guide is a detailed exploration of established and novel synthetic methodologies, complete with step-by-step protocols and mechanistic insights. Key applications, particularly its role as a crucial precursor in the synthesis of high-value macrocyclic compounds like muscone, are discussed. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a thorough understanding of this versatile chemical intermediate.

## Introduction and Nomenclature

**2,15-Hexadecanedione** is a symmetrical long-chain aliphatic diketone. Its structure is characterized by a sixteen-carbon backbone with carbonyl groups located at the second and fifteenth positions. This arrangement makes it a valuable precursor for intramolecular cyclization reactions, which are fundamental to the synthesis of macrocyclic molecules. One of the most notable applications is in the preparation of muscone, a highly prized fragrance compound.<sup>[1][2]</sup> The study of such long-chain diketones provides a foundational platform for developing synthetic routes to complex cyclic systems.

## IUPAC Nomenclature Deconstructed

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is hexadecane-2,15-dione.<sup>[3]</sup> This name is systematically derived as follows:

- Hexadecane: This root indicates the longest continuous carbon chain in the molecule contains 16 carbon atoms.
- -dione: This suffix signifies the presence of two ketone (carbonyl, C=O) functional groups.
- 2,15-: These numerical locants specify the positions of the two carbonyl groups along the 16-carbon chain.

The structure can be unambiguously represented by this name, which is crucial for clear scientific communication.

Caption: Chemical structure of **2,15-Hexadecanedione**.

## Physicochemical Properties

Understanding the physical and chemical properties of **2,15-hexadecanedione** is essential for its handling, purification, and use in subsequent reactions. The long aliphatic chain confers significant nonpolar character, while the two ketone groups provide sites for chemical reactivity.

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>30</sub> O <sub>2</sub>	<sup>[3]</sup>
Molecular Weight	254.41 g/mol	<sup>[3]</sup> <sup>[4]</sup>
Melting Point	80 - 88 °C	<sup>[4]</sup> <sup>[5]</sup> <sup>[6]</sup>
Boiling Point	353.1 °C at 760 mmHg (Predicted)	<sup>[6]</sup>
Density	0.887 g/cm <sup>3</sup> (Predicted)	<sup>[6]</sup>
InChI Key	ANOHLAYDIMKILU- UHFFFAOYSA-N	<sup>[3]</sup> <sup>[4]</sup>
CAS Number	18650-13-0	<sup>[3]</sup>

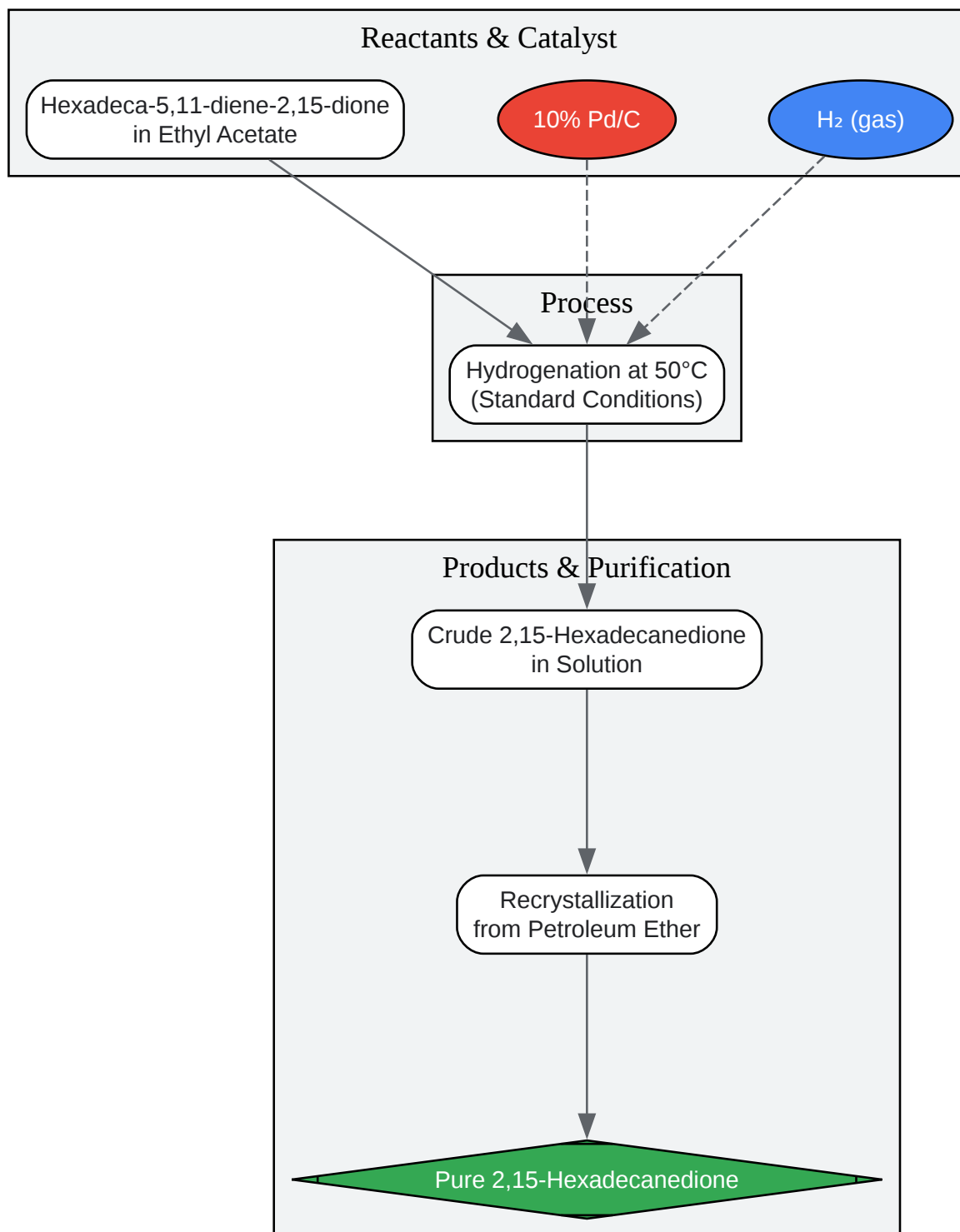
## Synthesis Methodologies

Several synthetic routes to **2,15-hexadecanedione** have been developed, reflecting its importance as a synthetic intermediate. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility. Two prominent methods are detailed below.

### Method 1: Catalytic Hydrogenation of an Unsaturated Precursor

This is a straightforward and high-yielding method that relies on the synthesis of an unsaturated diketone precursor, followed by catalytic hydrogenation to saturate the carbon-carbon double bonds.

Reaction Scheme:



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Caption: Workflow for the synthesis of **2,15-Hexadecanedione** via hydrogenation.

Experimental Protocol:[4][5]

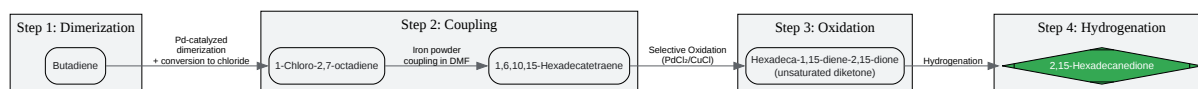
- **Dissolution:** Dissolve 38 g (0.152 mol) of hexadeca-5,11-diene-2,15-dione in 200 mL of ethyl acetate in a suitable hydrogenation vessel.
- **Catalyst Addition:** Add 1.9 g of 10% Palladium on Carbon (Pd/C) catalyst to the solution.  
Causality Note: Pd/C is a highly efficient heterogeneous catalyst for the hydrogenation of alkenes. It provides a surface for the adsorption of both hydrogen gas and the unsaturated substrate, facilitating the reduction.
- **Hydrogenation:** Seal the vessel and purge with hydrogen gas. Pressurize the vessel to standard hydrogenation pressure and heat to 50°C with vigorous stirring. The reaction is monitored by hydrogen uptake.
- **Filtration:** Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure it remains wet with solvent during filtration and handling.
- **Concentration:** Remove the ethyl acetate solvent from the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** Recrystallize the resulting solid residue from petroleum ether. This step removes unreacted starting material and byproducts.
- **Isolation:** Collect the purified crystals of **2,15-hexadecanedione** by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

This protocol reportedly yields approximately 25.8 g (66% of theoretical yield) of the desired product with a melting point of 80°C.[4][5]

## Method 2: Synthesis from Butadiene

A multi-step synthesis starting from the simple and inexpensive feedstock, butadiene, provides an alternative route. This pathway involves dimerization, coupling, selective oxidation, and finally, hydrogenation.[2]

## Reaction Scheme:



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Caption: Multi-step synthesis pathway starting from butadiene.

## Mechanistic Insights:

- **Step 1 & 2 (Dimerization & Coupling):** Butadiene is first dimerized in the presence of a palladium catalyst to form an eight-carbon diene, which is then converted to an allylic chloride.[2] Coupling of this chloride using iron powder yields the 16-carbon tetraene backbone, 1,6,10,15-hexadecatetraene.
- **Step 3 (Selective Oxidation):** The key step is the selective oxidation of the terminal double bonds of the tetraene to methyl ketone groups. This is achieved using a Wacker-type oxidation system with palladium chloride (PdCl<sub>2</sub>) and a co-catalyst like cuprous chloride (CuCl) in an oxygen atmosphere. The internal double bonds remain largely unaffected under these conditions.
- **Step 4 (Hydrogenation):** The remaining internal double bonds are then saturated via catalytic hydrogenation, similar to the final step in Method 1, to yield the final product, **2,15-hexadecanedione**.[2]

## Applications in Organic Synthesis

The primary application of **2,15-hexadecanedione** is as a strategic precursor for the synthesis of (R,S)-Muscone. Muscone is the principal odorant of natural musk and is a macrocyclic ketone (3-methylcyclopentadecanone) highly valued in the fragrance industry.

The synthesis involves an intramolecular aldol condensation/dehydration followed by reduction, which transforms the linear diketone into the 15-membered macrocyclic ring system characteristic of muscone. The presence of the two ketone groups at a 1,14-distance relationship is perfectly suited for this type of ring-closing reaction.<sup>[1][2][7]</sup>

## Conclusion

**2,15-Hexadecanedione** is a synthetically valuable long-chain diketone with well-defined properties and established synthesis routes. Its structure is ideally suited for the construction of large-ring systems, cementing its role as a key intermediate in the fragrance industry, particularly for the production of muscone. The methodologies detailed in this guide, from catalytic hydrogenation to multi-step syntheses from simple feedstocks, provide researchers and process chemists with a robust toolkit for accessing this important compound. Future research may focus on developing even more efficient and sustainable catalytic systems for its synthesis.

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